Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate
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Overview
Description
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiazole ring and a methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and thiourea as the primary starting materials.
Reaction Steps: The process involves a condensation reaction between 4-methoxybenzaldehyde and thiourea to form the thiazole ring. This is followed by a subsequent reaction with chloroformate to introduce the carboxylate group.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and the use of catalysts to enhance yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to its observed biological activities. The exact mechanism of action can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: Similar in structure but lacks the thiazole ring.
Methyl 4-methoxyphenylacetate: Another methoxyphenyl derivative with different functional groups.
Uniqueness: The presence of the thiazole ring in Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15-9-7-12(8-10-15)16-11-23-17(19-16)13-3-5-14(6-4-13)18(20)22-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKFLZPXWTQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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